4-(4-Methylthiazol-5-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUDLMVWBUGLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 4-(4-Methylthiazol-5-yl)benzonitrile?

An In-depth Technical Guide to 4-(4-Methylthiazol-5-yl)benzonitrile for Advanced Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, application, and derivatization. We will delve into its structural attributes, physicochemical parameters, spectral characteristics, and core principles of its reactivity. Furthermore, this guide outlines a representative synthetic workflow and discusses essential safety protocols, grounding all technical claims in authoritative references.

Introduction and Compound Identification

This compound is a bifunctional organic molecule featuring a benzonitrile moiety linked to a methylthiazole ring. This unique combination of aromatic and heterocyclic systems imparts a specific set of electronic and steric properties, rendering it a valuable building block in synthetic chemistry. The nitrile group serves as a versatile handle for transformations into amines, amides, or carboxylic acids, while the thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs. Understanding the intrinsic properties of this molecule is paramount for its strategic deployment in the synthesis of novel therapeutic agents and functional materials.

The table below summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | [1] |

| CAS Number | 122957-57-7 | [1][2][3] |

| Molecular Formula | C₁₁H₈N₂S | [4] |

| Molecular Weight | 200.26 g/mol | [1][4] |

| Canonical SMILES | N#CC1=CC=C(C2=C(C)N=CS2)C=C1 | [4] |

| InChI Key | REUDLMVWBUGLDA-UHFFFAOYSA-N | [1] |

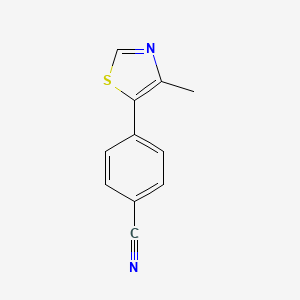

Molecular Structure and Conformation

The molecular architecture of this compound is defined by the covalent linkage of a phenyl ring and a thiazole ring. The planarity of both ring systems and the potential for rotational freedom around the central carbon-carbon single bond are key determinants of its conformational behavior and interaction with biological targets or other reagents.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics of a compound are critical for designing experimental protocols, including reaction setups, purification methods, and formulation for biological assays.

| Property | Value | Source(s) | Notes |

| Physical Form | Powder | [1] | Typically a crystalline solid at standard conditions. |

| Melting Point | 102 °C | [2] | Indicates a relatively stable crystalline lattice. |

| Boiling Point | 305 °C | [2] | Suggests low volatility. |

| Density | 1.766 g/cm³ | [2] | This value may be an estimate and should be confirmed experimentally. |

| Storage Temp. | Room Temperature | [1] | The compound is stable under ambient conditions. |

| Solubility | Insoluble in water | [5] | Benzonitrile itself has very low water solubility (<0.5 g/100 mL).[5] Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Chemical Properties and Reactivity

Functional Group Analysis

-

Benzonitrile: The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position. The nitrile itself is a key functional group, susceptible to hydrolysis (acidic or basic) to form a carboxylic acid or partial hydrolysis to an amide. It can also be reduced to a primary amine (benzylamine derivative).[5]

-

Thiazole Ring: The thiazole ring is an electron-rich heterocycle. The sulfur atom can be oxidized, and the ring can participate in various coupling reactions. The methyl group at position 4 can potentially undergo condensation reactions under specific basic conditions.

Spectral Data Interpretation

While specific spectral data for this compound is not publicly available in comprehensive databases, its characteristic features can be predicted based on its structure and data from analogous compounds.[6][7]

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the four protons of the para-substituted benzene ring, likely as two distinct doublets.[7] A singlet for the thiazole proton would appear, along with a singlet for the methyl group protons (around 2.5 ppm).

-

¹³C NMR: The spectrum would display characteristic signals for the nitrile carbon (around 118-120 ppm), multiple signals for the aromatic and thiazole carbons (120-155 ppm), and a signal for the methyl carbon in the aliphatic region (around 15-20 ppm).[6][7]

-

IR Spectroscopy: Key absorption bands would include a sharp, strong peak around 2220-2230 cm⁻¹ for the C≡N stretch of the nitrile group.[8][9] Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ fingerprint region.[8]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 200. Fragmentation would likely involve the loss of HCN or cleavage at the bond connecting the two rings.[8][10]

Synthetic Approach: A Representative Workflow

While multiple synthetic routes exist, a common and robust strategy for constructing bi-aryl systems like this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers high yields and functional group tolerance.

Experimental Protocol: Suzuki Cross-Coupling

-

Reactant Preparation: To an oven-dried reaction vessel, add 4-cyanophenylboronic acid (1.1 equivalents), 5-bromo-4-methylthiazole (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (2.0 equivalents).

-

Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with vigorous stirring to a temperature of 80-100 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of more complex molecules. Its structural motifs are relevant in:

-

Medicinal Chemistry: The thiazole ring is a key component in various kinase inhibitors and other therapeutic agents. The benzonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate pharmacological activity.[11]

-

Organic Electronics: Aromatic and heterocyclic compounds with nitrile functionalities are explored for their electronic properties in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[12][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If irritation persists, seek medical attention.[14]

References

-

Manpick Laboratories Private Limited. 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. IndiaMART. Available at: [Link]

-

PubChem. 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzonitrile. Cole-Parmer. Available at: [Link]

-

Wikipedia. Benzonitrile. Wikimedia Foundation. Available at: [Link]

-

ResearchGate. Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic... ResearchGate. Available at: [Link]

- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google.

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available at: [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google.

-

The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

Sources

- 1. 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | 122957-57-7 [sigmaaldrich.com]

- 2. indiamart.com [indiamart.com]

- 3. 4-(4-methylthiazol-5-yl) benzonitrile | 122957-57-7 [chemicalbook.com]

- 4. 122957-57-7|this compound|BLD Pharm [bldpharm.com]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. lehigh.edu [lehigh.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile | 1019601-20-7 | Benchchem [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

4-(4-Methylthiazol-5-yl)benzonitrile CAS number and molecular weight.

An In-depth Technical Guide to 4-(4-Methylthiazol-5-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

A precise understanding of a compound's identity is paramount for reproducible scientific research. This section provides the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 122957-57-7 | [1] |

| Molecular Formula | C₁₁H₈N₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Synonyms | 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile |

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of this compound is crucial for its proper storage, handling, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature | |

| Purity | Typically ≥95% |

Safety and Handling Precautions:

While specific toxicity data for this compound is not extensively detailed in publicly available safety data sheets, general precautions for handling nitrile-containing compounds and thiazole derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[2][3]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2][4]

Synthesis Strategies: A Focus on Cross-Coupling Reactions

The construction of the aryl-thiazole bond is a key step in the synthesis of this compound and its analogs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose.[5][6] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

A general synthetic approach could involve the coupling of a thiazole-containing boronic acid or ester with a halogenated benzonitrile, or vice versa. The choice of reactants, catalyst, ligand, and base is critical for achieving high yields and purity.

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis of arylthiazoles, a class of compounds to which this compound belongs, via a Suzuki-Miyaura cross-coupling reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality Behind Experimental Choices: The selection of a palladium catalyst, a suitable base, and an appropriate solvent system is crucial for the efficiency of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation to the palladium center.[7] The solvent must be capable of dissolving the reactants and facilitating the reaction at an appropriate temperature.

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the thiazole boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent or a mixture of solvents (e.g., toluene/ethanol/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a recognized pharmacophore in numerous drug candidates and approved pharmaceuticals.[8] The nitrile group can act as a hydrogen bond acceptor and can be involved in various non-covalent interactions with biological targets.[8] Thiazole rings are also prevalent in many biologically active compounds, contributing to their pharmacological profiles.

The combination of these two functional groups in this compound makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, including but not limited to:

-

Kinase Inhibition: The benzonitrile scaffold is found in inhibitors of various kinases, which are often dysregulated in cancer.[9]

-

Antiviral Agents: Benzonitrile derivatives have shown potential as antiviral agents, for instance, in the inhibition of Hepatitis C Virus (HCV) entry.[9]

-

Metabotropic Glutamate Receptor Modulation: Certain benzonitrile-containing compounds have been investigated as negative allosteric modulators of mGluR5, with potential applications in psychiatric disorders.[10]

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its identity.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the nitrile (C≡N) stretching vibration, which typically appears in a characteristic region of the spectrum.[11]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its well-defined chemical identity, coupled with versatile synthetic accessibility via modern cross-coupling methodologies, makes it a compound of high interest for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the development of novel materials and therapeutics.

References

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19). PubMed Central. Retrieved from [Link]

-

Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Programmed synthesis of arylthiazoles through sequential C–H couplings. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Programmed synthesis of arylthiazoles through sequential C–H couplings - RSC Publishing. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4-(5-methyl-1H-pyrazol-4-yl)benzonitrile | C11H9N3 - PubChem. (n.d.). Retrieved from [Link]

-

Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).

-

4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem. (n.d.). Retrieved from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Yadav/9b2763d5966a31f3f6e525a1e74a896a282436f9]([Link]

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. (n.d.).

-

Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed. (2014, September 15). Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed. (n.d.). Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. (2021, November 19). Retrieved from [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021, January 12). Retrieved from [Link]

Sources

- 1. 4-(4-methylthiazol-5-yl) benzonitrile | 122957-57-7 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lehigh.edu [lehigh.edu]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Structural Elucidation of 4-(4-Methylthiazol-5-yl)benzonitrile

Introduction:

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. It is the foundation upon which all subsequent biological and pharmacological investigations are built. This guide provides an in-depth, systematic approach to the structural elucidation of 4-(4-Methylthiazol-5-yl)benzonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a series of analytical procedures, but to offer a strategic and logical workflow, explaining the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, providing both a practical guide and a deeper understanding of the synergistic interplay between various spectroscopic techniques.

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each piece of data from different analytical techniques provides a unique clue, and only by assembling them in a logical sequence can the complete picture of the molecule's architecture be revealed. Our investigation into this compound will follow a multi-pronged spectroscopic approach, beginning with the determination of its molecular formula and progressively building up to the precise arrangement of its atoms.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, the first step is to ascertain the molecular formula and the degree of unsaturation. This foundational information provides the initial constraints for possible molecular structures.

High-Resolution Mass Spectrometry (HRMS)

Rationale: High-Resolution Mass Spectrometry is the definitive method for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) analyzer, using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The mass spectrum is then acquired in positive ion mode to observe the protonated molecule [M+H]+.

Predicted Data & Interpretation: For this compound (C11H8N2S), the predicted exact mass of the [M+H]+ ion is calculated. This information is crucial for confirming the elemental composition.

| Ion | Predicted m/z |

| [M+H]+ | 201.0532 |

The observation of a molecular ion peak at m/z 201.0532 in the HRMS spectrum would confirm the molecular formula as C11H8N2S.

Index of Hydrogen Deficiency (IHD)

Rationale: The Index of Hydrogen Deficiency (also known as the degree of unsaturation) indicates the total number of rings and/or multiple bonds within a molecule. It is a simple yet powerful calculation that significantly narrows down the possible structures.

Calculation: The IHD is calculated using the molecular formula (CxHyNzOnSsXq) with the following equation:

IHD = x - (y/2) - (q/2) + (z/2) + 1

For C11H8N2S: IHD = 11 - (8/2) + (2/2) + 1 = 11 - 4 + 1 + 1 = 9

An IHD of 9 suggests a highly unsaturated system, which is consistent with the presence of aromatic rings.

Chapter 2: Functional Group Identification - The Vibrational Fingerprint

With the molecular formula established, the next logical step is to identify the functional groups present in the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is the ideal tool for this purpose, as it provides a "vibrational fingerprint" of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted Data & Interpretation: Based on the structure of this compound, we can predict the key absorption bands in the IR spectrum.

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| ~3100-3000 | C-H stretch | Aromatic C-H bonds |

| ~2230-2210 | C≡N stretch | Nitrile functional group[1] |

| ~1600-1450 | C=C stretch | Aromatic ring stretching |

| ~1450-1300 | C-H bend | Methyl group bending |

| ~850-800 | C-H bend | Out-of-plane bending for a 1,4-disubstituted benzene ring |

The presence of a sharp, strong absorption band around 2220 cm⁻¹ would be a clear indication of the nitrile group. The bands in the 1600-1450 cm⁻¹ region would confirm the presence of aromatic rings.

Chapter 3: Unveiling the Carbon-Hydrogen Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[2][3] We will employ a suite of NMR experiments to piece together the structure of this compound.

¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons) in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard one-dimensional proton NMR spectra are recorded.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Singlet | 1H | Thiazole H |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to CN) |

| ~7.6 | Doublet | 2H | Aromatic H (ortho to thiazole) |

| ~2.6 | Singlet | 3H | Methyl H |

The downfield chemical shift of the thiazole proton is expected due to the electron-withdrawing nature of the nitrogen and sulfur atoms in the ring. The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The singlet for the methyl group indicates it is not adjacent to any protons.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded to give single lines for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Thiazole C (adjacent to S and N) |

| ~150 | Thiazole C (substituted) |

| ~135 | Aromatic C (substituted by thiazole) |

| ~133 | Aromatic C-H (ortho to CN) |

| ~130 | Aromatic C-H (ortho to thiazole) |

| ~128 | Thiazole C (substituted) |

| ~118 | Nitrile C |

| ~112 | Aromatic C (substituted by CN) |

| ~17 | Methyl C |

The chemical shifts are predicted based on known values for benzonitrile and thiazole derivatives.[4][5] The nitrile carbon is typically observed around 118 ppm, and the carbons of the thiazole ring will appear at characteristic downfield shifts.

2D NMR Spectroscopy: Connecting the Pieces

Rationale: Two-dimensional (2D) NMR experiments, such as HSQC and HMBC, are essential for establishing the connectivity between protons and carbons, and thus, for assembling the final structure.[6][7][8][9]

Experimental Protocol: Standard pulse sequences for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are run on the same sample.

Predicted Data & Interpretation:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. We would expect to see cross-peaks connecting:

-

The thiazole proton (~8.8 ppm) to its corresponding carbon (~155 ppm).

-

The aromatic protons (~7.8 and ~7.6 ppm) to their respective carbons (~133 and ~130 ppm).

-

The methyl protons (~2.6 ppm) to the methyl carbon (~17 ppm).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

-

The methyl protons (~2.6 ppm) to the two adjacent thiazole carbons (~150 and ~128 ppm).

-

The thiazole proton (~8.8 ppm) to the substituted aromatic carbon (~135 ppm).

-

The aromatic protons (~7.6 ppm) to the substituted thiazole carbon (~128 ppm).

-

The aromatic protons (~7.8 ppm) to the nitrile carbon (~118 ppm).

-

The following Graphviz diagram illustrates the expected key HMBC correlations that would be used to assemble the structure.

Caption: Key predicted HMBC correlations for this compound.

Chapter 4: Complementary Techniques for Structural Confirmation

While the combination of Mass Spectrometry and NMR spectroscopy is often sufficient for complete structure elucidation, other techniques can provide valuable confirmatory data.

UV-Visible Spectroscopy

Rationale: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as aromatic rings.[1][10][11][12]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Instrumentation: The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Visible spectrophotometer.

Predicted Data & Interpretation: Aromatic compounds typically exhibit characteristic absorption bands.[10][11][12] For this compound, we would expect to see strong absorptions in the UV region, consistent with the presence of the conjugated benzonitrile and thiazole ring systems.

Single-Crystal X-ray Crystallography

Rationale: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[13][14][15][16][17]

Experimental Protocol:

-

Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates.

Outcome: A successful X-ray crystallographic analysis would provide a definitive 3D model of the molecule, confirming the connectivity and stereochemistry established by the spectroscopic methods.

Workflow Summary

The overall workflow for the structure elucidation of this compound is a logical progression from broad, foundational information to fine-grained structural details.

Sources

- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 2. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]

- 3. books.google.cn [books.google.cn]

- 4. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 5. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(4-Methylthiazol-5-yl)benzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-Methylthiazol-5-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂S and a molecular weight of 200.26 g/mol .[1][2] Its structure, featuring a substituted thiazole ring linked to a benzonitrile moiety, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile ring, the thiazole proton, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 - 8.9 | Singlet | 1H | Thiazole H-2 |

| ~ 7.7 - 7.9 | Multiplet | 4H | Benzonitrile aromatic protons |

| ~ 2.5 - 2.7 | Singlet | 3H | Methyl protons on thiazole |

Interpretation:

-

The downfield singlet corresponds to the proton at the 2-position of the thiazole ring, which is deshielded by the adjacent nitrogen and sulfur atoms.[3]

-

The multiplet in the aromatic region is attributed to the four protons of the para-substituted benzonitrile ring. These protons will likely appear as two doublets due to ortho- and meta-couplings.[4]

-

The upfield singlet with an integration of 3H is characteristic of the methyl group attached to the thiazole ring.[3]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | Thiazole C-2 |

| ~ 150 - 155 | Thiazole C-4 |

| ~ 130 - 140 | Benzonitrile quaternary carbons |

| ~ 125 - 135 | Benzonitrile CH carbons |

| ~ 118 - 120 | Nitrile carbon (-C≡N) |

| ~ 110 - 115 | Benzonitrile carbon attached to the nitrile |

| ~ 15 - 20 | Methyl carbon |

Interpretation:

-

The carbon atoms of the thiazole ring are expected at lower field due to the influence of the heteroatoms.

-

The aromatic carbons of the benzonitrile ring will appear in the typical aromatic region.[4]

-

The nitrile carbon is characteristically found around 118-120 ppm.

-

The methyl carbon will be observed at a high field, consistent with an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2220 - 2230 | Strong | Nitrile (-C≡N) stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C and Thiazole ring stretches |

| ~ 1400 - 1350 | Medium | C-H bending of the methyl group |

| Below 900 | Medium-Strong | Out-of-plane C-H bending |

Interpretation:

-

The strong absorption band in the region of 2220-2230 cm⁻¹ is a highly characteristic feature of the nitrile functional group.[5]

-

The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are indicative of the aromatic rings.[5]

-

The presence of the methyl group is confirmed by the C-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often used with liquid chromatography (LC-MS).

Instrumental Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: A scan range appropriate to detect the molecular ion (m/z 200.26) and its fragments.

Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectral Data (Predicted)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 200, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 116: Loss of the benzonitrile moiety.

-

m/z = 103: Benzonitrile radical cation.[6]

-

m/z = 84: Thiazole fragment.

-

Interpretation: The mass spectrum will be dominated by the molecular ion peak, confirming the molecular weight. The fragmentation pattern will reflect the cleavage of the bond between the thiazole and benzonitrile rings, leading to fragments corresponding to each of these moieties.

Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals for aromatic, thiazole, and methyl protons in the expected regions. |

| ¹³C NMR | Resonances for all 11 unique carbons, including the characteristic nitrile carbon. |

| IR | Strong nitrile stretch (~2225 cm⁻¹), aromatic C-H and C=C stretches. |

| MS | Molecular ion peak at m/z = 200, with fragments corresponding to the benzonitrile and methylthiazole units. |

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data, based on the analysis of its constituent fragments and established spectroscopic principles, offers a robust framework for the interpretation of experimentally acquired spectra. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

- Al-hamidi, J., Alsaygh, A. A., & Al-Najjar, I. (2015). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Arab Gulf Journal of Scientific Research, 33(1), 28-37.

-

Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]

- Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108.

-

PubChem. (n.d.). 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile. Retrieved from [Link]

- Patel, K., et al. (2013). Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones. Archiv der Pharmazie, 346(4), 265-274.

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

- MDPI. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 27(19), 6529.

- PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(5), 2087-2103.

- National Institutes of Health. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(10), 11839-11845.

- Al Mustansiriyah Journal of Pharmaceutical Sciences. (2024). Molecular Docking, Synthesis, Characterization and Antimicrobial Evaluation of 5-methylthiazolidine-4-ones. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(2), 1-11.

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

An Investigator's Guide to the Biological Evaluation of 4-(4-Methylthiazol-5-yl)benzonitrile: A Novel Compound with Therapeutic Potential

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 4-(4-Methylthiazol-5-yl)benzonitrile. While specific data on this molecule is nascent, its structural composition, featuring a thiazole ring and a benzonitrile moiety, suggests significant therapeutic potential, particularly in oncology. This document outlines a strategic, multi-faceted approach to systematically characterize its biological effects, from initial in vitro screening to preclinical in vivo evaluation. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation, thereby equipping researchers in drug development with a robust roadmap for their investigation.

Introduction: The Scientific Rationale for Investigating this compound

The confluence of a thiazole ring and a benzonitrile group in a single molecular entity presents a compelling case for its investigation as a potential therapeutic agent. Both moieties are recognized "privileged structures" in medicinal chemistry, frequently found in a multitude of clinically approved drugs and investigational compounds.

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the architecture of numerous anticancer drugs, including Dasatinib, Dabrafenib, and Ixabepilone.[1] Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Their therapeutic efficacy often stems from their ability to inhibit key enzymes and pathways implicated in cancer progression, such as tyrosine kinases and microtubule functions.[1]

The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) moiety, is also a critical pharmacophore in modern drug design.[3][4] The nitrile group's unique electronic properties, including its strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor, can significantly influence a molecule's pharmacokinetic profile and its interaction with biological targets.[5][6] More than 30 FDA-approved drugs containing a nitrile group are currently on the market for a range of diseases.[5]

The combination of these two pharmacophores in this compound suggests a high probability of interesting biological activity. This guide will provide the necessary framework to uncover and characterize this potential.

Hypothesized Biological Activity and Target Identification

Based on the extensive literature on thiazole and benzonitrile derivatives, the primary hypothesized biological activity for this compound is anticancer activity . The potential mechanisms of action to investigate include:

-

Enzyme Inhibition: A primary focus should be on kinases, a class of enzymes frequently targeted by thiazole-containing drugs.[1]

-

Microtubule Disruption: The thiazole ring is a component of drugs that interfere with microtubule dynamics, a validated anticancer strategy.[1]

-

Receptor Modulation: The benzonitrile moiety can contribute to interactions with various receptors.

The initial phase of the investigation should involve a broad screening approach to narrow down the specific targets and pathways affected by the compound.

Proposed Synthetic Route

In Vitro Experimental Workflow for Biological Characterization

A systematic in vitro evaluation is paramount to understanding the biological activity of a novel compound. The following workflow is recommended:

Initial Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and helps in selecting relevant cell lines for further studies.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., a panel from the NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Assays

Based on the results of the cytotoxicity screening, further assays should be conducted to elucidate the mechanism of action.

Table 1: Proposed Mechanistic In Vitro Assays

| Assay | Purpose |

| Apoptosis Assay | To determine if the compound induces programmed cell death. |

| Cell Cycle Analysis | To investigate if the compound causes cell cycle arrest at a specific phase. |

| Kinase Inhibition Assay | To screen for inhibitory activity against a panel of cancer-related kinases. |

| Tubulin Polymerization Assay | To assess the compound's effect on microtubule formation. |

| Reactive Species Trapping | To evaluate if the compound is a reactive electrophile, which can lead to non-specific toxicity.[9] |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Diagram

Caption: In Vitro Experimental Workflow for this compound.

In Vivo Evaluation Strategy

Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy and pharmacokinetic properties in a more complex biological system.[10][11]

Pharmacokinetic (ADME) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is crucial for designing effective in vivo efficacy studies.

Table 2: Key Pharmacokinetic Parameters to Evaluate

| Parameter | Description |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The rate at which a drug is removed from the body. |

Efficacy Studies in Animal Models

The choice of animal model is critical and should be based on the cancer type against which the compound showed the most promising in vitro activity. Human tumor xenograft models in immunocompromised mice are a standard for preclinical anticancer drug screening.[10][12]

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[12]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Study Design Diagram

Caption: In Vivo Evaluation Strategy for a Lead Anticancer Compound.

Data Analysis and Interpretation

Rigorous statistical analysis of the data generated from both in vitro and in vivo experiments is essential. For in vitro assays, IC50 values should be calculated using non-linear regression. For in vivo studies, tumor growth inhibition (TGI) should be calculated, and statistical significance between treatment and control groups should be determined using appropriate tests (e.g., t-test, ANOVA).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the systematic investigation of the biological activity of this compound. By following this structured approach, researchers can efficiently characterize its therapeutic potential, elucidate its mechanism of action, and generate the robust preclinical data necessary to support its further development as a potential therapeutic agent. The unique combination of the thiazole and benzonitrile moieties in this compound holds significant promise, and a thorough investigation as outlined herein is warranted to unlock its full potential in the field of drug discovery.

References

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 2, 2026, from [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved January 2, 2026, from [Link]

-

Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024, September 1). Letters in Drug Design & Discovery. Retrieved January 2, 2026, from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

-

IN VIVO Screening Models of Anticancer Drugs. (2013). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives. (2022). International Journal of Health Sciences. Retrieved January 2, 2026, from [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013, June 24). PubMed. Retrieved January 2, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved January 2, 2026, from [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 2, 2026, from [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008, October). PubMed. Retrieved January 2, 2026, from [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2023). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. (n.d.). Grantome. Retrieved January 2, 2026, from [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Retrieved January 2, 2026, from [Link]

-

BENZONITRILE. (n.d.). Ataman Kimya. Retrieved January 2, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. (n.d.). IndiaMART. Retrieved January 2, 2026, from [Link]

-

Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). (n.d.). Google Patents.

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

- Synthetic method of 4-methylthiazole-5-formaldehyde. (n.d.). Google Patents.

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021, July 2). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025, February 24). Brieflands. Retrieved January 2, 2026, from [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

- 9. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Inhibitory Landscape of 4-(4-Methylthiazol-5-yl)benzonitrile: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

The small molecule 4-(4-Methylthiazol-5-yl)benzonitrile emerges from a rich chemical lineage of kinase inhibitors. Its core structure, a phenyl-thiazole motif, is a well-established scaffold in the design of molecules that target the ATP-binding site of various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide will provide a detailed exploration of the putative mechanism of action of this compound as a kinase inhibitor, drawing upon evidence from structurally related compounds and outlining the experimental methodologies required for its validation.

The thiazole ring, a five-membered aromatic heterocycle containing both nitrogen and sulfur, offers a versatile platform for establishing crucial interactions within the kinase active site. Similarly, the benzonitrile group can engage in various non-covalent interactions, contributing to both the potency and selectivity of the inhibitor. Understanding the interplay of these structural features is key to elucidating the molecule's biological activity.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

Based on extensive research into structurally analogous compounds, this compound is proposed to function as an ATP-competitive kinase inhibitor. This mechanism involves the molecule directly competing with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways.

Several key structural features of this compound contribute to this proposed mechanism:

-

The Thiazole Moiety: The nitrogen and sulfur atoms of the thiazole ring are capable of forming hydrogen bonds with residues in the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many kinase inhibitors and is crucial for anchoring the molecule in the active site.

-

The Phenyl Ring: The central phenyl ring acts as a scaffold, orienting the other functional groups for optimal interaction with the kinase. It can also engage in hydrophobic interactions with nonpolar residues in the active site.

-

The Benzonitrile Group: The nitrile group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its presence is likely to enhance the binding affinity and may contribute to selectivity for certain kinases.

-

The Methyl Group: The methyl group on the thiazole ring can form van der Waals interactions with hydrophobic pockets within the active site, further stabilizing the inhibitor-kinase complex.

Derivatives of the core phenyl-thiazole scaffold have been shown to potently inhibit several important kinase families, including Protein Kinase CK2 and Aurora Kinases.[1][2] For instance, 4-(thiazol-5-yl)benzoic acid derivatives have demonstrated significant inhibitory activity against Protein Kinase CK2, a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][3] Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives are potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis.[2] The structural similarities suggest that this compound may also target kinases within these or related families.

Visualizing the Proposed Interaction

The following diagram illustrates the proposed ATP-competitive mechanism of action of this compound.

Caption: Proposed ATP-competitive mechanism of inhibition.

Quantitative Analysis of Structurally Related Inhibitors

To provide a quantitative context for the potential potency of this compound, the following table summarizes the inhibitory activities of structurally similar compounds against their respective kinase targets.

| Compound Class | Target Kinase(s) | Potency (IC50/Ki) | Reference |

| 4-(thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2α | 0.014-0.017 µM (IC50) | [1] |

| 4-(thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2α' | 0.0046-0.010 µM (IC50) | [1] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A Kinase | 8.0 nM (Ki) | [2] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B Kinase | 9.2 nM (Ki) | [2] |

Experimental Validation: Protocols and Workflows

The validation of the proposed mechanism of action for this compound requires a series of rigorous biochemical and cellular assays. The following are detailed protocols for two key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (radiolabeled or with a detection moiety)

-

This compound

-

Kinase reaction buffer

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the kinase, substrate, and varying concentrations of the inhibitor to the kinase reaction buffer.

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

-

Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a microplate reader.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.

Objective: To confirm that this compound binds to its target kinase within intact cells.

Materials:

-

Cultured cells expressing the target kinase

-

This compound

-

Cell lysis buffer

-

Equipment for heating cell lysates (e.g., PCR cycler)

-

Western blotting or mass spectrometry equipment

Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle control or this compound.

-

Heating: Heat the treated cells across a range of temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

-

Protein Quantification: Collect the supernatant and quantify the amount of soluble target kinase at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble kinase against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve indicates target engagement by the inhibitor.

Experimental Workflow Visualization

The following diagram outlines the workflow for validating the kinase inhibitory activity of this compound.

Caption: Experimental workflow for inhibitor validation.

Conclusion

While direct experimental data on this compound is emerging, a strong body of evidence from structurally related compounds points towards its role as an ATP-competitive kinase inhibitor. The phenyl-thiazole scaffold is a privileged structure in kinase inhibitor design, and the specific substitutions on this molecule are likely to confer a unique potency and selectivity profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive validation of its mechanism of action, paving the way for its potential development as a therapeutic agent.

References

-

Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Discovery and Structure-Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. Molecules. [Link]

-

Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Semantic Scholar. [Link]

-

Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 4-(4-Methylthiazol-5-yl)benzonitrile

Executive Summary

This guide provides a comprehensive framework for the initial in vitro assessment of 4-(4-Methylthiazol-5-yl)benzonitrile, a novel heterocyclic compound. The confluence of the thiazole ring, a prevalent scaffold in numerous biologically active agents, and the benzonitrile moiety, a versatile functional group in medicinal chemistry, suggests a high potential for therapeutic relevance.[1][2] This document outlines a strategic, multi-pronged approach to elucidating the compound's preliminary biological activity profile, focusing on anticancer, enzyme inhibitory, and antimicrobial properties. The methodologies detailed herein are designed to establish a foundational understanding of the compound's bioactivity, guiding subsequent, more focused research endeavors.

Rationale and Compound Overview

The structural architecture of this compound is noteworthy. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The benzonitrile group, on the other hand, is a key pharmacophore in various enzyme inhibitors and can serve as a crucial interaction point with biological targets.[2][6] The strategic combination of these two moieties in a single molecule warrants a thorough investigation of its potential as a lead compound in drug discovery.

Synthesis Pathway

While various synthetic routes to substituted benzonitriles and thiazoles exist, a plausible and efficient synthesis of this compound can be conceptualized.[7][8][9][10][11] A common approach involves the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry.

Diagram 1: Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Preliminary In Vitro Screening Strategy